molecular formula C11H12N2O2 B014853 (R,S)-1-Methyl-3-nicotinoylpyrrolidone CAS No. 125630-28-6

(R,S)-1-Methyl-3-nicotinoylpyrrolidone

Cat. No. B014853
M. Wt: 204.22 g/mol
InChI Key: SCVLPUZALILIEN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of (R,S)-1-Methyl-3-nicotinoylpyrrolidone derivatives and related compounds involves complex organic reactions, often starting from basic nitrogen-containing ring structures or through the modification of existing molecules. For instance, nicotinium sulfate, a related compound, was synthesized from nicotine extracted from tobacco waste, demonstrating the transformation of a toxic alkaloid into a usable catalyst through acid-base reactions (Tamaddon & Azadi, 2017). Additionally, the synthesis of biobased N-methylpyrrolidone from γ-aminobutyric acid (GABA) highlights the potential for sustainable production methods using plant-derived amino acids (Lammens et al., 2010).

Molecular Structure Analysis

The molecular structure of (R,S)-1-Methyl-3-nicotinoylpyrrolidone and its analogs have been determined through various spectroscopic methods, including NMR and X-ray crystallography. These analyses provide insights into the compound's configuration, electronic distribution, and potential reactive sites, crucial for understanding its chemical behavior and interactions (Gupta et al., 1995).

Chemical Reactions and Properties

(R,S)-1-Methyl-3-nicotinoylpyrrolidone participates in a variety of chemical reactions, showcasing its versatility as a reactant or a catalyst in organic synthesis. Its reactivity is influenced by its molecular structure, particularly the presence of nitrogen atoms and the pyrrolidone ring, which can engage in nucleophilic and electrophilic reactions, respectively. The compound has been utilized in fragment-based drug design due to its ability to mimic the acetamide binding motif in bromodomains, highlighting its potential in medicinal chemistry (Hilton-Proctor et al., 2019).

Physical Properties Analysis

The physical properties of (R,S)-1-Methyl-3-nicotinoylpyrrolidone, such as solubility, melting point, and boiling point, are determined by its molecular structure. Its solubility in various solvents, like water or organic solvents, makes it a valuable compound in pharmaceutical formulations and industrial applications. The thermal stability and volatility also play a crucial role in its handling and storage (Ueda et al., 1983).

Chemical Properties Analysis

The chemical properties of (R,S)-1-Methyl-3-nicotinoylpyrrolidone, including acidity, basicity, reactivity towards various reagents, and stability under different conditions, are key to its applications in synthesis and industry. Its role as a catalyst in selective acetylation of amines, due to its acid/base structure, exemplifies its utility in chemical transformations (Tamaddon & Azadi, 2017).

Scientific Research Applications

Glycine Antagonist Activity

(R,S)-1-Methyl-3-nicotinoylpyrrolidone has been studied for its stereoselectivity in binding to the glycine site of the N-methyl-D-aspartate (NMDA) receptor complex. The (R)-enantiomer shows significant inhibition at this site, demonstrating stereoselectivity and specificity in various tissues and assays (Pullan et al., 1990).

Catalytic Hydrogenation

Polyvinylpyrrolidone-stabilized Rh nanoparticles (RhNPs/PVP), which utilize (R,S)-1-Methyl-3-nicotinoylpyrrolidone, have been used for the hydrogenation of arene substrates. This catalyst shows excellent activity and selectivity under mild conditions, presenting a promising approach for hydrogenation processes in chemical synthesis (Ibrahim et al., 2016).

Drug Formulation and Release

In pharmaceutical research, (R,S)-1-Methyl-3-nicotinoylpyrrolidone plays a role in drug formulation. For instance, it's used in the development of sustained-release matrix tablets of nicorandil, a cardiovascular drug. These formulations extend drug release and demonstrate the potential of (R,S)-1-Methyl-3-nicotinoylpyrrolidone in enhancing drug delivery systems (Reddy et al., 2003).

Biocompatible Polyester Synthesis

The compound has been applied in the synthesis of biocompatible polyesters for temporary therapeutic applications. These polyesters, derived from (R,S)-1-Methyl-3-nicotinoylpyrrolidone, offer promising properties for use in medical and pharmaceutical applications due to their biodegradability and non-toxic nature (Bear et al., 1999).

Electrocatalytic Reduction in Organic Chemistry

(R,S)-1-Methyl-3-nicotinoylpyrrolidone is used in the electrocatalytic reduction of organic halides. This process involves the formation of stable Ni(0) complexes, highlighting the compound's role in facilitating organic reactions and synthesis (Sock et al., 1985).

Bromodomain Inhibition

The compound is also involved in the design of N-methylpyrrolidone-derived bromodomain inhibitors. This research points towards its utility in developing targeted therapies for diseases involving epigenetic modifications (Hilton-Proctor et al., 2020).

Biobased Solvent Synthesis

It has been investigated for the synthesis of N-methylpyrrolidone from γ-aminobutyric acid, demonstrating its potential in creating sustainable, biobased solvents (Lammens et al., 2010).

Safety And Hazards

This involves studying the toxicological profile of the compound. It includes its LD50, safety measures to be taken while handling it, and its environmental impact101112.


Future Directions

This involves identifying areas of research that need further exploration. This could include new synthetic routes, potential applications, environmental impact, etc131415.


Please note that the availability of this information depends on the extent of research conducted on the specific compound. For a less-studied compound, some of this information might not be available. For more accurate information, please refer to the specific scientific literature related to “(R,S)-1-Methyl-3-nicotinoylpyrrolidone”.


properties

IUPAC Name

1-methyl-3-(pyridine-3-carbonyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-13-6-4-9(11(13)15)10(14)8-3-2-5-12-7-8/h2-3,5,7,9H,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCVLPUZALILIEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1=O)C(=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20398991
Record name (R,S)-1-METHYL-3-NICOTINOYLPYRROLIDONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20398991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R,S)-1-Methyl-3-nicotinoylpyrrolidone

CAS RN

125630-28-6
Record name 1-Methyl-3-(3-pyridinylcarbonyl)-2-pyrrolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125630-28-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R,S)-1-METHYL-3-NICOTINOYLPYRROLIDONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20398991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl nicotinate (10.3 g, 66 mmol) and N-methyl-2-pyrrolidone (6.5 mL, 66 mmol) were dissolved in a dry toluene (200 mL) and sodium hydride (4 g) was added therein in batch. The mixture was stirred for 30 h under reflux, and then cooled to room temperature, and 5 mL methanol was added to quench the reaction. The reaction solution was poured into 1 mol/L of diluted hydrochloric acid (70 mL), extracted with dichloromethane. The extract was washed with saline and concentrated till dry to give 11.3 g colorless oily product (1-methyl-3-nicotinoyl-2-pyrrolidone) with a yield of 81%. 1HNMR (CD3OD, 300 MHz) δ: 9.21 (d, 1H), 8.75 (dd, 1H), 8.48 (dt, 1H), 7.60 (dd, 1H), 4.70 (d, 1H), 3.48-3.57 (m, 1H), 3.41-3.46 (m, 1H), 2.85 (s, 3H), 2.52-2.60 (m, 1H), 2.30-2.38 (m, 1H); ESI-MS 205.0 (M+H), 243.1 (M+K).
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
6.5 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R,S)-1-Methyl-3-nicotinoylpyrrolidone

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